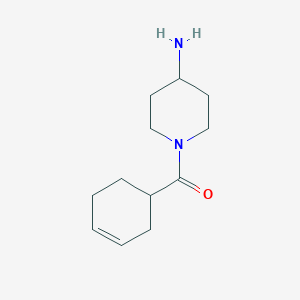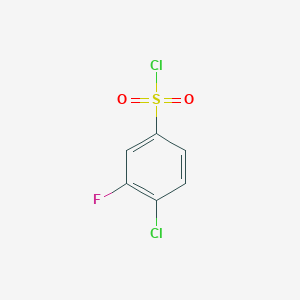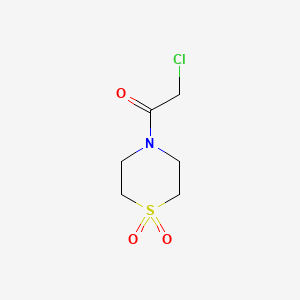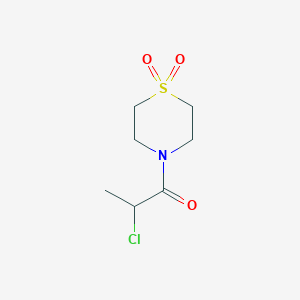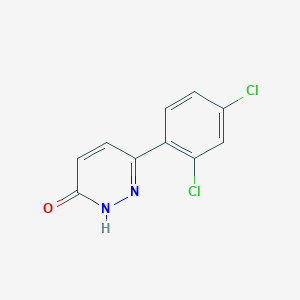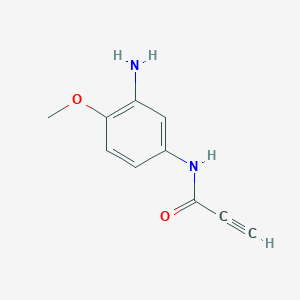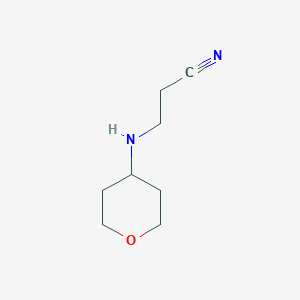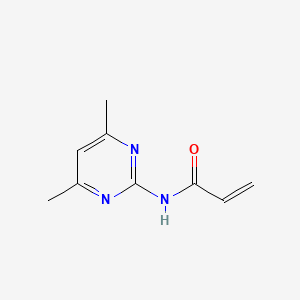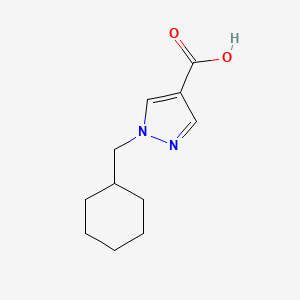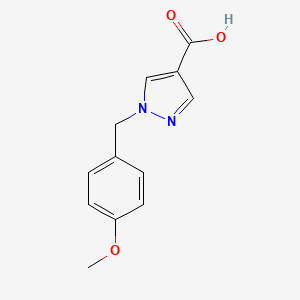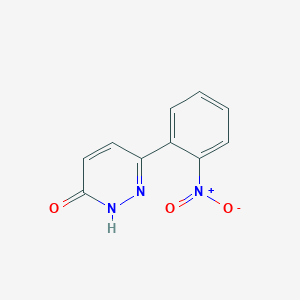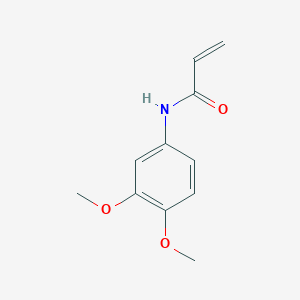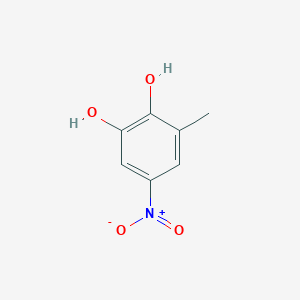
3-Methyl-5-nitrocatechol
Descripción general
Descripción
3-Methyl-5-nitrocatechol is a chemical compound with the molecular formula C7H7NO4. It belongs to the catechol family and contains a methyl group at position 3 and a nitro group at position 5 on the benzene ring. The compound is yellow-colored and plays a significant role in atmospheric chemistry, particularly in the formation of secondary organic aerosols (SOA) and their optical properties .
Synthesis Analysis
-
Direct Oxidation and Conjugated Addition (Nonradical Mechanism)
-
Oxidative Aromatic Nitration (Electrophilic)
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Application Summary
3-Methyl-5-nitrocatechol is used in the study of gas-phase photolysis and OH radical kinetics of nitrocatechols . This research has implications for understanding the atmospheric behavior of these compounds .
Method of Application
The Environmental Simulation Chamber made of Quartz from the University “Alexandru Ioan Cuza” (ESC-Q-UAIC), at Iasi, Romania, was used to investigate the gas-phase reaction rate coefficients for four nitro-catechols toward OH radicals under simulated atmospheric conditions . The photolysis rates in the actinic region were evaluated for 3-nitrocatechol and 5-methyl-3-nitrocatechol .
Results
The obtained rate coefficients were as follows: k3NCAT D (3.41 0.37) for 3-nitrocatechol and k5M3NCAT D (5.55 0.45) for 5-methyl-3-nitrocatechol at 365 nm . The photolysis rate constants at 254 nm were measured for 4-nitrocatechol and 4-methyl-5-nitrocatechol . The study suggests that photolysis may be the main degradation process for 3-nitrocatechol and 5-methyl-3-nitrocatechol in the atmosphere, with a photolytic lifetime in the atmosphere of up to 2 hours .
Environmental Science
Application Summary
Methyl-nitrocatechols, including 3-Methyl-5-nitrocatechol, are strong tracers for biomass burning secondary organic aerosols . These compounds contribute to regional organic aerosol loading .
Method of Application
Detailed chemical analysis of wintertime PM₁₀ collected at a rural village site in Germany showed the presence of a series of compounds that correlated very well with levoglucosan, a known biomass burning tracer compound . These compounds were identified as a series of methyl-nitrocatechol isomers .
Results
The total concentrations of these compounds in the wintertime PM₁₀ were as high as 29 ng m⁻³ . This indicates that the secondary organic aerosol (SOA) originating from the oxidation of biomass burning VOCs contributed non-negligible amounts to the regional organic aerosol loading .
Nighttime Aqueous-Phase Chemistry
Application Summary
3-Methyl-5-nitrocatechol is involved in the nighttime aqueous-phase formation of nitrocatechols in the atmospheric condensed phase . This process is crucial for understanding the behavior of these compounds in the atmosphere during the night .
Method of Application
The study investigated three possible pathways of dark 3-methyl-5-nitrocatechol and 3-methyl-4-nitrocatechol formation, which were found to be markedly dependent on reaction conditions .
Biomass Burning Tracer
Application Summary
3-Methyl-5-nitrocatechol is a strong tracer for biomass burning secondary organic aerosols . These compounds contribute to regional organic aerosol loading .
Method of Application
Detailed chemical analysis of wintertime PM₁₀ collected at a rural village site in Germany showed the presence of a series of compounds that correlated very well with levoglucosan, a known biomass burning tracer compound . These compounds were identified as a series of methyl-nitrocatechol isomers .
Results
The total concentrations of these compounds in the wintertime PM₁₀ were as high as 29 ng m⁻³ , indicating that the secondary organic aerosol (SOA) originating from the oxidation of biomass burning VOCs contributed non-negligible amounts to the regional organic aerosol loading .
Propiedades
IUPAC Name |
3-methyl-5-nitrobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDSEMYVKHLPLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-nitrocatechol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1418967.png)
